molecular formula C6H8N2O2S B2362823 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide CAS No. 2137791-46-7

4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide

Cat. No.: B2362823
CAS No.: 2137791-46-7
M. Wt: 172.2
InChI Key: IUWGAXFBIMFALJ-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxy-5-methylthiazole with a suitable carboxamide precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide stands out due to its specific functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-methoxy-5-methyl-1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-5(10-2)8-6(11-3)4(7)9/h1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWGAXFBIMFALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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